Heptanal, 3-acetyl-6-oxo-, (3R)-

Description

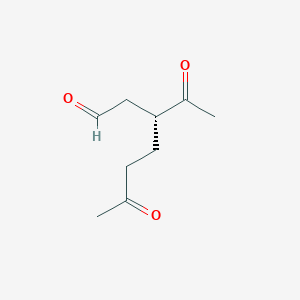

(3R)-3-Acetyl-6-oxoheptanal (CAS RN: 185197-81-3) is a chiral aldehyde-ketone hybrid compound with the molecular formula C₉H₁₄O₃ and a molecular weight of 170.21 g/mol. Its structure features:

- A heptanal backbone (7-carbon chain with an aldehyde group at position 1).

- A ketone group at position 5.

- An acetyl substituent (CH₃CO-) at position 3 in the (3R) stereochemical configuration.

The compound’s SMILES notation is O=C(C)[C@@H](CC=O)CCC(C)=O, highlighting the stereocenter at C3 and the dual carbonyl functionalities .

Properties

CAS No. |

185197-81-3 |

|---|---|

Molecular Formula |

C9H14O3 |

Molecular Weight |

170.21 g/mol |

IUPAC Name |

(3R)-3-acetyl-6-oxoheptanal |

InChI |

InChI=1S/C9H14O3/c1-7(11)3-4-9(5-6-10)8(2)12/h6,9H,3-5H2,1-2H3/t9-/m1/s1 |

InChI Key |

CWEQHJLFCKMWEE-SECBINFHSA-N |

Isomeric SMILES |

CC(=O)CC[C@H](CC=O)C(=O)C |

Canonical SMILES |

CC(=O)CCC(CC=O)C(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Heptanal, 3-acetyl-6-oxo-, (3R)- can be achieved through several synthetic routes. One common method involves the aldol condensation of heptanal with acetone, followed by oxidation to introduce the oxo group at the sixth carbon. The reaction conditions typically involve the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the aldol condensation, followed by an oxidizing agent like potassium permanganate or chromium trioxide for the oxidation step.

Industrial Production Methods

In an industrial setting, the production of Heptanal, 3-acetyl-6-oxo-, (3R)- may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced separation techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Heptanal, 3-acetyl-6-oxo-, (3R)- undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form carboxylic acids.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohols.

Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as amines, thiols.

Major Products

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Heptanal, 3-acetyl-6-oxo-, (3R)- has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Heptanal, 3-acetyl-6-oxo-, (3R)- involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function.

Comparison with Similar Compounds

(3R)-3-Isopropenyl-6-oxoheptanoate

Molecular Formula : C₁₀H₁₄O₄⁻ (ionized form)

Key Features :

- A carboxylate ion at position 1 instead of an aldehyde.

- An isopropenyl (CH₂=C(CH₃)-) group at position 3.

- The same (3R) configuration and 6-oxo group.

Comparison :

| Property | (3R)-3-Acetyl-6-oxoheptanal | (3R)-3-Isopropenyl-6-oxoheptanoate |

|---|---|---|

| Functional Groups | Aldehyde, ketone, acetyl | Carboxylate, ketone, isopropenyl |

| Molecular Weight | 170.21 g/mol | 198.22 g/mol (neutral form) |

| Reactivity | Electrophilic at aldehyde | Nucleophilic carboxylate; prone to esterification |

| Stereochemistry | (3R) configuration | (3R) configuration |

The carboxylate group in the latter enhances solubility in polar solvents, whereas the acetyl group in the former may facilitate nucleophilic additions at the aldehyde site. Both compounds share chiral complexity but diverge in applications: the carboxylate derivative is more likely to participate in ionic interactions (e.g., enzymatic processes), while the aldehyde-ketone hybrid is suited for cascade carbonyl reactions .

(Z)-5-(Benzyloxy)-6-(2-oxodihydrofuran-3(2H)-ylidene)heptanal

Molecular Formula : C₁₉H₂₀O₄

Key Features :

- A benzyloxy (PhCH₂O-) substituent at position 5.

- A fused dihydrofuran ring at position 6.

- Retains the aldehyde group at position 1.

Comparison :

| Property | (3R)-3-Acetyl-6-oxoheptanal | (Z)-5-(Benzyloxy)-6-(dihydrofuran-ylidene)heptanal |

|---|---|---|

| Functional Groups | Aldehyde, ketone, acetyl | Aldehyde, cyclic enol ether, benzyloxy |

| Molecular Weight | 170.21 g/mol | 312.36 g/mol |

| Aromaticity | None | Benzyl group introduces aromatic stability |

| Synthetic Utility | Simple aldehyde reactivity | Potential for cycloadditions or photochemical reactions due to conjugated system |

The benzyloxy and dihydrofuran groups in the latter compound significantly increase steric bulk and electronic complexity, making it a candidate for advanced synthetic intermediates. In contrast, (3R)-3-acetyl-6-oxoheptanal’s simpler structure offers versatility in asymmetric catalysis .

Heptanal (C₇H₁₄O)

Key Features :

Comparison :

| Property | (3R)-3-Acetyl-6-oxoheptanal | Heptanal |

|---|---|---|

| Functional Groups | Aldehyde, ketone, acetyl | Aldehyde only |

| Molecular Weight | 170.21 g/mol | 114.19 g/mol |

| Volatility | Lower due to polar groups | High (common in flavor chemistry) |

| Sensory Role | Not documented | Key contributor to fruity, green aromas in foods |

Heptanal is widely recognized in flavor science for its role in citrus and meat aromas . The additional acetyl and ketone groups in (3R)-3-acetyl-6-oxoheptanal likely reduce volatility and alter sensory properties, directing its use away from flavor applications and toward synthetic chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.